molecular formula C11H22N2 B167040 1-(1-Cyclopentylpiperidin-4-YL)methanamine CAS No. 132864-60-9

1-(1-Cyclopentylpiperidin-4-YL)methanamine

Cat. No. B167040
M. Wt: 182.31 g/mol
InChI Key: DBQGQSUQRLEZFR-UHFFFAOYSA-N
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Description

“1-(1-Cyclopentylpiperidin-4-YL)methanamine” is a chemical compound with the molecular formula C11H22N2 . It is also known by its CAS Number: 132864-60-9 .


Molecular Structure Analysis

The molecular weight of “1-(1-Cyclopentylpiperidin-4-YL)methanamine” is 182.31 . The molecular structure is represented by the SMILES string NCC1CCN (CC1)C2CCCC2 .

Scientific Research Applications

Chemical Inhibitors in Pharmacology

Chemical inhibitors like 1-(1-Cyclopentylpiperidin-4-YL)methanamine may play a crucial role in the study of enzyme interactions and the metabolism of various drugs. For example, the careful assessment of Cytochrome P450 (CYP) isoforms in the liver is vital for predicting drug-drug interactions (DDIs). Inhibitors are used to understand the contribution of various CYP isoforms to drug metabolism. Selective inhibitors are critical for deciphering the involvement of specific CYP isoforms, which is essential for the safe and effective development of new pharmaceuticals (Khojasteh et al., 2011).

Role in Disease Treatment

Understanding the pharmacodynamics and pharmacokinetics of chemical inhibitors can significantly impact the treatment of various diseases. For instance, GLP-1 receptor agonists, used for treating Type 2 diabetes, demonstrate the potential of biochemical modulation in managing diseases. These agonists mimic the incretin hormone GLP-1, enhancing insulin secretion, reducing appetite, and slowing gastric emptying, showcasing the broader implications of targeted chemical interactions in disease management (Klausen et al., 2021).

Implications in Biochemical Research

In biochemical research, the application of chemical inhibitors can elucidate the mechanisms of action of various biological pathways. For example, understanding the role of methionine in metabolic processes involves studying its absorption and the impact on health. The use of inhibitors in such studies can reveal the importance of specific transport proteins and the effects of their inhibition on metabolic pathways, highlighting the intricate balance of nutrient absorption and its implications for health and disease (Mastrototaro et al., 2016).

Safety And Hazards

The safety information available indicates that “1-(1-Cyclopentylpiperidin-4-YL)methanamine” may be harmful if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral . Further safety and hazard details should be obtained from the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

(1-cyclopentylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGQSUQRLEZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390126
Record name 1-(1-Cyclopentylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopentylpiperidin-4-YL)methanamine

CAS RN

132864-60-9
Record name 1-(1-Cyclopentylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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